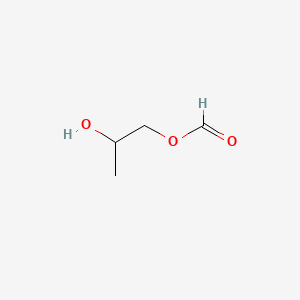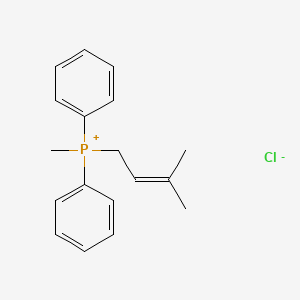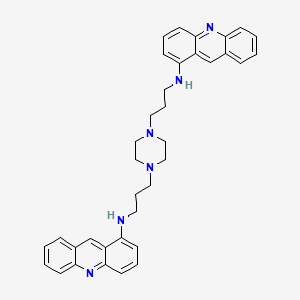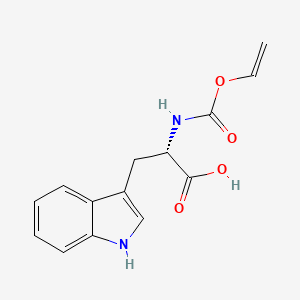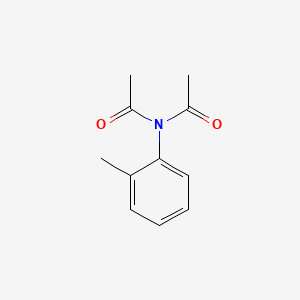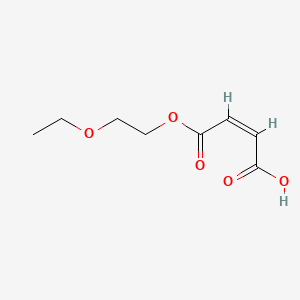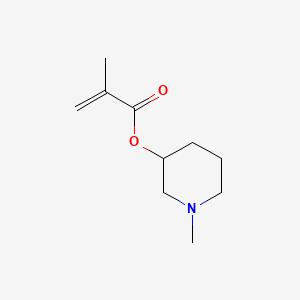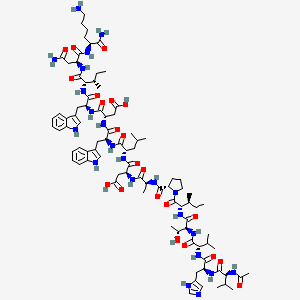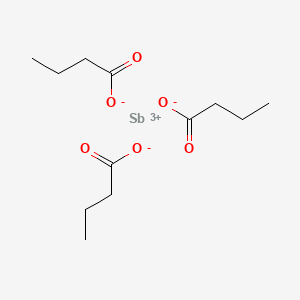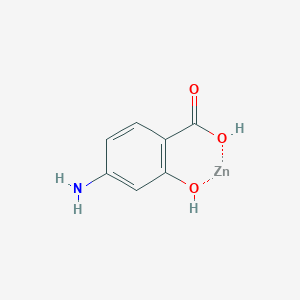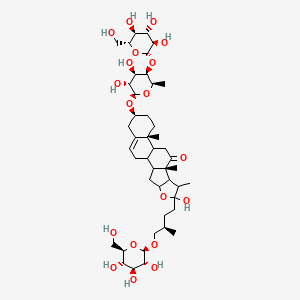
Kingianoside D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kingianoside D is a steroidal saponin compound primarily isolated from the rhizomes of Polygonatum kingianum, a plant belonging to the Liliaceae family . The molecular formula of this compound is C45H72O19, and it is known for its complex structure, which includes multiple hydroxyl groups and glycosidic linkages .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Kingianoside D involves several steps, starting from the extraction of the raw material from Polygonatum kingianum. The process typically includes:
Extraction: The rhizomes are dried and powdered, followed by extraction using solvents such as methanol or ethanol.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory synthesis, with scaling up of the extraction and isolation processes to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions: Kingianoside D undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.
Hydrolysis: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moieties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Hydrolysis: Acidic conditions using hydrochloric acid or enzymatic hydrolysis using glycosidases are common.
Major Products Formed:
Oxidation Products: Ketones and aldehydes.
Hydrolysis Products: Aglycone and sugar moieties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reference compound in the study of steroidal saponins and their derivatives.
Biology: Investigated for its biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Potential therapeutic applications in treating conditions such as inflammation and oxidative stress.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of Kingianoside D involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Kingianoside D is part of a group of steroidal saponins isolated from Polygonatum kingianum. Similar compounds include:
- Kingianoside C
- Kingianoside E
- Kingianoside F
- 22-Hydroxylwattinoside C
Uniqueness: this compound is unique due to its specific glycosidic linkages and hydroxylation pattern, which contribute to its distinct biological activities and chemical properties .
Eigenschaften
CAS-Nummer |
145854-05-3 |
|---|---|
Molekularformel |
C45H72O19 |
Molekulargewicht |
917.0 g/mol |
IUPAC-Name |
(7S,9S,13R,16S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-10-one |
InChI |
InChI=1S/C45H72O19/c1-18(17-58-40-36(54)33(51)31(49)27(15-46)61-40)8-11-45(57)19(2)30-26(64-45)13-25-23-7-6-21-12-22(9-10-43(21,4)24(23)14-29(48)44(25,30)5)60-41-38(56)35(53)39(20(3)59-41)63-42-37(55)34(52)32(50)28(16-47)62-42/h6,18-20,22-28,30-42,46-47,49-57H,7-17H2,1-5H3/t18-,19+,20-,22+,23?,24?,25?,26?,27-,28-,30?,31-,32-,33+,34+,35-,36-,37-,38-,39+,40-,41+,42+,43+,44-,45?/m1/s1 |
InChI-Schlüssel |
YEPLHFBCHYIXDM-ANPMHBOPSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3(C4CC(=O)[C@]5(C(C4CC=C3C2)CC6C5[C@@H](C(O6)(CC[C@@H](C)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)C)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Kanonische SMILES |
CC1C2C(CC3C2(C(=O)CC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


